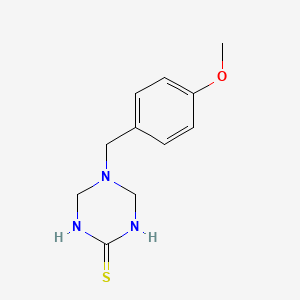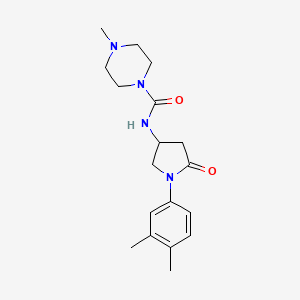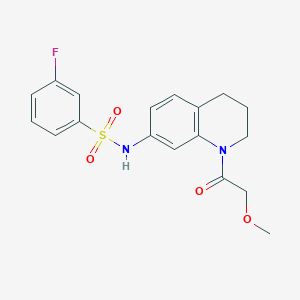![molecular formula C9H11F3N2O2 B2410923 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone CAS No. 477708-98-8](/img/structure/B2410923.png)
3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a 1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl group . This group is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of the trifluoromethyl group and the pyrazole ring. The trifluoromethyl group has the formula -CF3 , and the pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Trifluoroacetylation processes involving similar compounds demonstrate potential in measuring pH in biological media using 19F NMR spectroscopy (Jones et al., 1996).
- The formation of 3-(3-trifluoromethyl-1H-pyrazol-4-yl)propanol and related compounds illustrates the synthetic versatility of trifluoromethylazoles, which could be significant in developing new compounds for various scientific applications (Jones et al., 1997).
Materials Science and OLED Applications
- Pt(II) complexes with similar molecular structures have been synthesized, showing promise in OLEDs (organic light-emitting diodes) due to their mechanoluminescent properties and high efficiency in electroluminescence (Huang et al., 2013).
Antimicrobial Applications
- Fluorinated pyrazolone derivatives, which share structural similarities, have been synthesized for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Shelke et al., 2007).
Organic Chemistry and Catalysis
- The study of reaction mechanisms of similar compounds with chloroform and other reagents reveals insights into the synthesis of complex organic molecules, which could be crucial for advancing organic synthesis techniques (Boltacheva et al., 2012).
Pharmaceutical Research
- The synthesis of compounds with structural similarities for potential antimicrobial and antioxidant activities suggests possible applications in the development of new pharmaceutical compounds (Bhat et al., 2016).
Propriétés
IUPAC Name |
3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(15)6(2)16-8-4-7(9(10,11)12)13-14(8)3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMGFEUCLBNCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=NN1C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)